2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Overview
Description
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole: is a chemical compound characterized by the presence of a fluorine atom, a thiazole ring, and a boronic acid pinacol ester group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the following steps:
Boronic Acid Formation: : The starting material, 2-fluoro-5-thiazole, undergoes a reaction with a boronic acid pinacol ester under suitable conditions to form the boronic acid derivative.
Purification: : The reaction mixture is purified to isolate the desired compound, often using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Industry: : The compound's unique properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole: is unique due to its combination of fluorine, thiazole, and boronic acid functionalities. Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
These compounds share the boronic acid pinacol ester group but differ in their heterocyclic rings, leading to variations in their reactivity and applications.
Properties
CAS No. |
2223048-10-8 |
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Molecular Formula |
C9H13BFNO2S |
Molecular Weight |
229.08 g/mol |
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3 |
InChI Key |
UUHWEZOKSHALAX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)F |
Purity |
95 |
Origin of Product |
United States |
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